4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester synthesis protocol
4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, 4-aminoquinolines are particularly significant, renowned for their potent antimalarial properties and expanding applications in anticancer and anti-inflammatory drug discovery.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of a key derivative, 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester. We will dissect a robust and logical synthetic pathway, grounded in the classical Gould-Jacobs reaction, and provide detailed, step-by-step methodologies. This document is intended for researchers, chemists, and professionals in drug development, offering not only a procedural walkthrough but also the critical scientific rationale behind each experimental choice to ensure reproducibility and success.
Strategic Approach: The Gould-Jacobs Reaction as the Synthetic Linchpin
The synthesis of substituted quinolines can be achieved through various classical methods, including the Skraup, Combes, and Friedländer syntheses.[5][6] However, for the specific architecture of our target molecule—possessing an amino group at C4, a bromine at C8, and a crucial carboxylate ester at C3—the Gould-Jacobs reaction offers the most strategic and efficient pathway.[7][8]
This reaction sequence is uniquely suited because it systematically builds the quinoline core from a substituted aniline, directly installing the C3-carboxylate group and a C4-hydroxy substituent.[8][9] The 4-hydroxy group serves as a versatile intermediate, which can be readily converted to the desired 4-amino functionality in a subsequent, high-yielding step. The overall strategy unfolds in four primary stages:
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Condensation: Formation of an anilinomethylenemalonate intermediate from 2-bromoaniline.
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Thermal Cyclization: High-temperature intramolecular reaction to forge the quinoline ring system.
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Chlorination: Activation of the 4-hydroxy group to a more reactive 4-chloro leaving group.
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Amination: Nucleophilic aromatic substitution (SNAr) to install the final 4-amino group.
Visualizing the Synthetic Workflow
The following diagram outlines the complete synthetic pathway from the initial starting materials to the final target compound.
Caption: Key mechanistic steps in the Gould-Jacobs thermal cyclization.
The final amination step proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline ring nitrogen and the C3-ester group makes the C4 position highly electrophilic and susceptible to attack by a nucleophile like ammonia. The chloride ion is an excellent leaving group, facilitating a rapid and clean conversion. [10][11]
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and high-temperature reactions. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate
Rationale: This initial condensation reaction forms the acyclic precursor for the key cyclization step. The reaction is typically performed neat or in a minimal amount of solvent and driven to completion by heating, which facilitates the elimination of the ethanol byproduct.
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromoaniline (17.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
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Heat the mixture in an oil bath at 110-120°C for 2 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After 2 hours, allow the reaction mixture to cool to room temperature.
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The resulting viscous oil is the crude intermediate. It can be carried forward to the next step without further purification, as excess reagents will be removed in the subsequent high-temperature step.
Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Rationale: This is the critical ring-forming step. A high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether is used to achieve the high temperatures (~250°C) necessary to drive the intramolecular electrocyclization. [7][8] Procedure:
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Carefully add 100 mL of Dowtherm A to the flask containing the crude product from Step 1.
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Equip the flask with a high-temperature thermometer and a reflux condenser. Heat the mixture in a heating mantle to 245-255°C.
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Maintain this temperature for 30-45 minutes. A precipitate will begin to form as the cyclized product is generated.
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Allow the reaction mixture to cool slowly to below 100°C, and then further cool with an ice bath.
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Add 100 mL of hexane or petroleum ether to the cooled mixture to dilute the solvent and fully precipitate the product.
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Collect the solid product by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove the high-boiling solvent.
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Dry the solid product under vacuum to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as an off-white to tan solid.
Step 3: Chlorination to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Rationale: The 4-hydroxy group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive species. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the 4-quinolone tautomer to the 4-chloroquinoline. [10][11] Procedure:
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In a 250 mL round-bottom flask, cautiously add phosphorus oxychloride (POCl₃, 50 mL) to the dried product from Step 2 (assume ~0.1 mol theoretical). A few drops of dimethylformamide (DMF) can be added as a catalyst.
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Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Very slowly and cautiously, pour the reaction mixture onto 500 g of crushed ice in a large beaker within a fume hood. This is a highly exothermic and quenching process that will generate HCl gas.
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Stir the resulting slurry until all the ice has melted. The product will precipitate as a solid.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum.
Step 4: Amination to 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
Rationale: This final step introduces the desired amino group via an SNAr reaction. Using a solution of ammonia in a sealed vessel or at elevated temperatures provides the nucleophile needed to displace the chloride at the C4 position. [1][10] Procedure:
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Place the dried ethyl 8-bromo-4-chloroquinoline-3-carboxylate from Step 3 into a pressure-rated reaction vessel.
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Add 150 mL of ethanol followed by 75 mL of concentrated ammonium hydroxide (~28-30%).
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Seal the vessel tightly and heat the mixture to 100-110°C for 12-16 hours with vigorous stirring.
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Cool the vessel to room temperature. A solid precipitate of the final product should be present.
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Reduce the solvent volume by approximately half using a rotary evaporator.
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Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and then with diethyl ether.
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Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester as a crystalline solid.
Data Summary and Expected Outcomes
The following tables provide a summary of the reagents required for this synthesis and the expected properties of the key products.
Table 1: Reagent Summary (Based on 0.1 mol scale)
| Step | Reagent | Formula | MW ( g/mol ) | Moles | Quantity |
|---|---|---|---|---|---|
| 1 | 2-Bromoaniline | C₆H₆BrN | 172.02 | 0.10 | 17.2 g |
| 1 | Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 0.105 | 22.7 g |
| 2 | Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | - | - | 100 mL |
| 3 | Phosphorus Oxychloride | POCl₃ | 153.33 | - | 50 mL |
| 4 | Ammonium Hydroxide (28%) | NH₄OH | 35.04 | - | 75 mL |
Table 2: Product Characterization and Typical Yields
| Step | Product Name | Formula | MW ( g/mol ) | Typical Yield |
|---|---|---|---|---|
| 2 | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | 312.12 | 75-85% |
| 3 | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | C₁₂H₉BrClNO₂ | 330.57 | 80-90% |
| 4 | 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester | C₁₂H₁₁BrN₂O₂ | 311.14 | 70-85% |
References
- CN104447547A: Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.
-
4-Aminoquinoline: a comprehensive review of synthetic strategies : Frontiers in Chemistry. URL: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW : IIP Series. URL: [Link]
- CN104447547B: Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives : DergiPark. URL: [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines : Tetrahedron. URL: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies : PMC. URL: [Link]
-
Gould Jacobs Quinoline forming reaction : Biotage. URL: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent : MDPI. URL: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline : Pharmaguideline. URL: [Link]
-
(PDF) 4Hydroxyquinol2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4Amino2-oxoquinoline-3-carboxylic Acids : ResearchGate. URL: [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite : ACS Omega. URL: [Link]
-
Synthesis of quinolines : Organic Chemistry Portal. URL: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum : PLOS ONE. URL: [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity : MDPI. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
